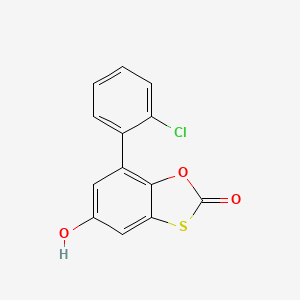

7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClO3S/c14-10-4-2-1-3-8(10)9-5-7(15)6-11-12(9)17-13(16)18-11/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQKTNUVTJUWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C(=CC(=C2)O)SC(=O)O3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393030 | |

| Record name | 7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301681-73-2 | |

| Record name | 7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves the reaction of 2-chlorophenyl thiol with salicylic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the benzoxathiol ring. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, precise control of reaction parameters, and efficient purification techniques to ensure the quality and purity of the final product. The industrial process may also involve continuous flow reactors to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a simpler benzoxathiol derivative.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chlorophenyl group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of dehydroxylated benzoxathiol derivatives.

Substitution: Formation of various substituted benzoxathiol derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Discovery

7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one is included in several screening libraries aimed at identifying potential drug candidates. Its inclusion in the following libraries highlights its relevance:

| Library Name | Number of Compounds |

|---|---|

| Anti-Aging Library | 44,940 |

| BRD4 Targeted Library | 4,534 |

| Carbonic Anhydrase II Library | 4,939 |

These libraries are crucial for high-throughput screening processes in pharmaceutical research, targeting various diseases including cancer and metabolic disorders .

Anticancer Research

Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. The compound's structural features may allow it to inhibit specific cancer cell proliferation pathways. Research indicates potential activity against various cancer types, although further studies are required to elucidate its mechanisms and efficacy .

Anti-inflammatory Activity

Research into benzoxathiol derivatives has shown promise in anti-inflammatory applications. The hydroxyl group and the benzothiol moiety may contribute to the modulation of inflammatory pathways, making this compound a candidate for developing new anti-inflammatory drugs .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For example, its inclusion in the Carbonic Anhydrase II library suggests potential applications in conditions where carbonic anhydrase plays a significant role, such as glaucoma and epilepsy .

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exhibiting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 7-(3-Chlorophenyl) vs. 7-(2-Chlorophenyl) Derivatives

The positional isomer 7-(3-Chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one (CAS 307514-06-3) shares the same molecular formula (C₁₃H₇ClO₃S) and molecular weight (278.71 g/mol) as the target compound but differs in the chlorine substitution pattern on the phenyl ring.

- In contrast, the 3-chlorophenyl isomer allows for a more linear spatial arrangement, which may enhance solubility . Biological Activity: No direct bioactivity data are available for either compound, but analogous chlorophenyl-substituted benzoxathiolones have shown varied antimicrobial activity depending on substitution position .

Halogen-Substituted Derivatives

7-(3,5-Dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one (CAS 832740-61-1)

- Structural Variation : Two chlorine atoms at positions 3 and 5 on the phenyl ring.

- Impact: Increased lipophilicity (logP ~3.2 vs. ~2.8 for the monochloro derivative) may enhance membrane permeability but reduce aqueous solubility. This compound is listed as discontinued, possibly due to synthesis challenges or toxicity concerns .

7-(4-Bromophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

- Structural Variation : Bromine replaces chlorine at position 3.

- Impact: Bromine’s larger atomic radius and higher polarizability could strengthen van der Waals interactions in biological targets.

Benzodiazepine-Based Analogs

Compounds such as 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 49606-44-2) and 3-(Acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 2848-96-6) share a chlorophenyl substituent but feature a benzodiazepine core instead of benzoxathiolone.

- Key Contrasts :

- Pharmacological Profile : Benzodiazepines typically target GABA receptors in the central nervous system, whereas benzoxathiolones are explored for antimicrobial or antiproliferative roles .

- Molecular Weight : Benzodiazepine analogs have higher molecular weights (~363 g/mol) due to additional functional groups (e.g., acetyloxy), which may affect bioavailability .

Bioactive Analogs with Antiproliferative Activity

The chrysin derivative 7-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (Compound 1g) demonstrates significant antiproliferative activity against gastric cancer cells (MGC-803). While structurally distinct (chromenone core), the 2-chlorophenyl substitution aligns with the target compound’s substitution pattern, suggesting that the 2-chloro position may enhance interactions with cellular targets such as kinases or DNA topoisomerases .

Biological Activity

7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one is a benzoxathiol derivative notable for its unique chemical structure, which includes a chlorophenyl group and a hydroxyl group. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- IUPAC Name : 7-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one

- Molecular Formula : C13H7ClO3S

- Molecular Weight : 278.71 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors involved in various biochemical pathways. For instance, it has been suggested that the compound could inhibit enzymes related to inflammation or cancer progression, demonstrating potential anti-inflammatory and anticancer effects .

Anti-inflammatory Effects

Studies on similar benzoxathiol compounds suggest that they can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. The proposed mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which play crucial roles in inflammatory responses . The hydroxyl group in the compound may contribute to its ability to modulate these pathways.

Anticancer Properties

There is growing interest in the anticancer potential of benzoxathiol derivatives. Preliminary studies suggest that this compound might inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways involved in tumor growth. For example, compounds with similar structures have been shown to affect cell cycle regulation and promote apoptosis in cancer cell lines .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various benzoxathiol derivatives against common pathogens. While specific data for this compound was not provided, related compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli . These findings suggest a promising avenue for further investigation into this compound's antimicrobial properties.

Study 2: Anti-inflammatory Mechanisms

In a study focused on the anti-inflammatory effects of similar compounds, it was found that certain benzoxathiols could significantly reduce NO production in LPS-stimulated RAW 264.7 macrophages. The results indicated that these compounds inhibited iNOS expression, highlighting their potential as therapeutic agents for inflammatory diseases .

Study 3: Anticancer Activity

Research on benzoxathiol derivatives has revealed their potential as anticancer agents. In vitro studies showed that these compounds could induce apoptosis in breast cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The unique structure of this compound may contribute similarly.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzothiazole Derivative | Contains sulfur; similar aromatic structure | Antimicrobial, anticancer |

| Chalcone Derivative | Similar aromaticity; diverse substitutions | Antioxidant, anti-inflammatory |

| Benzoxazole Derivative | Nitrogen-containing; similar ring structure | Antimicrobial, anticancer |

Q & A

Q. What are the recommended synthetic routes for 7-(2-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one, and how can intermediates be optimized?

A rational synthesis approach involves multi-step reactions starting with halogenated benzophenones or benzoxazole precursors. For example, intermediates like 2-methylamine-5-chlorobenzophenone can be synthesized via Friedel-Crafts acylation followed by regioselective chlorination. Optimization may involve adjusting reaction conditions (e.g., solvent polarity, temperature) to improve yield, as demonstrated in benzodiazepine analog synthesis . Purification via column chromatography or recrystallization is critical to isolate intermediates.

Q. How should researchers handle safety and storage protocols for this compound, given its structural analogs' hazards?

The compound’s 2-chlorophenyl substituent suggests potential sensitizing properties, as seen in structurally related benzodiazepines that may induce allergic reactions . Follow OSHA and GHS guidelines: use PPE (gloves, goggles), store in airtight containers at –20°C under inert gas, and avoid exposure to moisture or light. Toxicity monitoring should include acute dermal/ocular irritation tests, with medical observation recommended for accidental exposure .

Q. What spectroscopic techniques are most effective for characterizing its structure and purity?

Combine nuclear magnetic resonance (NMR) (¹H/¹³C) to confirm aromatic proton environments and chlorine substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and carbonyl (C=O) groups. Purity analysis via HPLC with UV detection (λ ~254 nm) is recommended, using C18 reverse-phase columns and acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for benzoxathiolone derivatives?

Discrepancies in receptor binding or bioactivity may arise from enantiomeric impurities or solvent-dependent conformational changes. For example, benzodiazepine analogs show varying GABA receptor affinities based on substituent orientation . Address contradictions by:

- Reproducing assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Conducting enantiomeric resolution via chiral HPLC .

- Validating target engagement using radioligand displacement assays.

Q. What strategies are effective for establishing structure-activity relationships (SAR) in analogs of this compound?

Systematic SAR studies require modifying substituents at positions 2, 5, and 6. For example:

Q. What methodologies identify biological targets or mechanisms of action for this compound?

Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. For CNS-targeted studies, employ electrophysiology (patch-clamp) to assess modulation of ion channels. Transcriptomic profiling (RNA-seq) can reveal downstream gene expression changes. Cross-reference with benzodiazepine receptor databases to prioritize targets like GABAₐ or serotonin receptors .

Q. How can degradation pathways and stability be analyzed under physiological conditions?

Conduct accelerated stability studies:

- Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours.

- Analyze degradation products via LC-MS; expect hydrolytic cleavage of the benzoxathiolone ring or oxidation of the hydroxyl group.

- Use Arrhenius modeling to predict shelf-life under storage conditions .

Q. What advanced synthetic approaches enable enantioselective synthesis of its chiral derivatives?

Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) or organocatalysts can control stereochemistry. For example, Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution may generate enantiopure intermediates. Verify enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.